3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound . It is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl .
Synthesis Analysis
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base . This reaction yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thieno[2,3-b]pyridine ring system . This compound has been used as a versatile precursor to prepare several heterocyclic compounds .Chemical Reactions Analysis
The 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . It has been used to synthesize several azodyes and several biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid include a molecular weight of 223.28 . It is a solid at room temperature . The storage temperature is between 2 and 8 degrees Celsius .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid:
Central Nervous System Diseases
Functionalized thieno[2,3-b]pyridines are utilized in the treatment of various central nervous system diseases. They play a role in the development of drugs that can potentially treat neurological disorders by targeting specific pathways in the brain .
C-terminal Hydrolase L1 (UCH-L1) Inhibitors
These compounds are also being researched as inhibitors for C-terminal hydrolase L1 (UCH-L1), which is a protein linked to neurodegenerative diseases like Parkinson’s and Alzheimer’s. Inhibiting UCH-L1 can be a therapeutic strategy for these conditions .
Antimicrobial Agents
The thieno[2,3-b]pyridine derivatives have shown promise as antimicrobial agents. Their structural properties allow them to interact with bacterial cells and inhibit growth or kill the bacteria .
Antitumor Agents
There is ongoing research into the use of thieno[2,3-b]pyridine compounds as antitumor agents. They have been found to have potential in combating various forms of cancer by interfering with tumor cell proliferation .
Synthesis of Polyfunctionalized Heterocyclic Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmaceutical interest. These compounds can be tailored to target specific diseases or biological pathways .
Application in Dyeing Textiles
The compound has been used in the synthesis of azo dyes that are applied to polyesters and polyamides fibers. This application demonstrates its versatility beyond pharmaceuticals into materials science .
Safety and Hazards
The safety data sheet (SDS) for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJIMYHPMEMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350235 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
58327-76-7 | |
Record name | 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid in the synthesis of disperse dyes?
A1: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of a series of azo dyes. [] It reacts with various aryl diazonium compounds, resulting in the replacement of the carboxylic acid group and formation of 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines. These resulting compounds exhibit color properties and are used as disperse dyes for polyester fabrics. []
Q2: Are there any details about the material compatibility of the synthesized dyes with polyester fibers?
A2: The research highlights that the synthesized 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines demonstrate "excellent pick-up" on polyester fibers. [] This suggests good material compatibility and adhesion of the dyes to the polyester substrate.
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